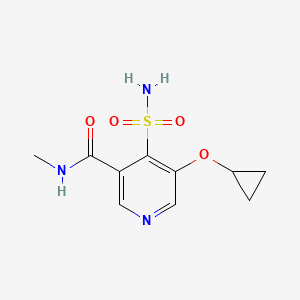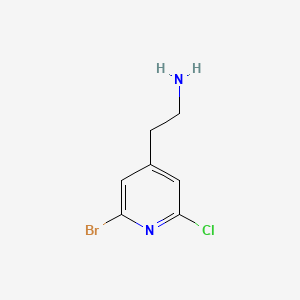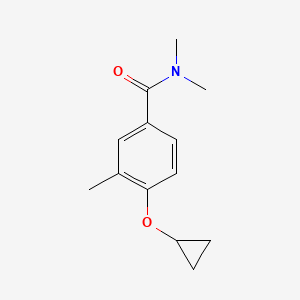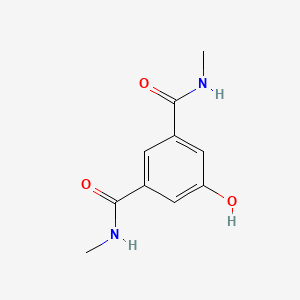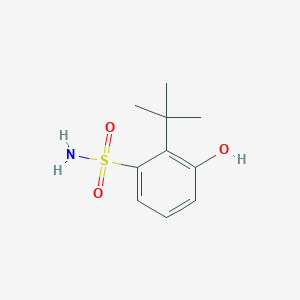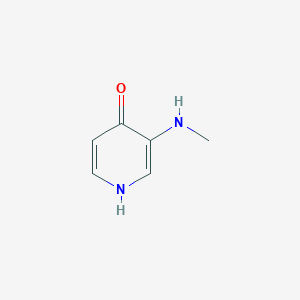
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide typically involves the reaction of nicotinamide derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential inhibitor of nicotinamide N-methyltransferase (NNMT).
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. One key target is nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA) . This interaction can influence various metabolic pathways and cellular processes, including energy production and redox reactions .
類似化合物との比較
Similar Compounds
1-Methylnicotinamide: A metabolite of nicotinamide with various biological activities, including anti-inflammatory and vasoprotective effects.
Nicotinamide N-methyltransferase inhibitors: Compounds that inhibit NNMT activity and have potential therapeutic applications in metabolic disorders.
Uniqueness
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to other similar compounds .
特性
CAS番号 |
1243467-57-3 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-10(14)9-5-8(15-7-3-4-7)6-13-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChIキー |
KSHCMKVETLFMHN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


